(4-Methyl-1,3-oxazol-5-yl)methylamine
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Overview
Description
“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a chemical compound with the IUPAC name (4-methyloxazol-5-yl)methanamine hydrochloride . It has a molecular weight of 148.59 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Oxazole derivatives, such as “(4-Methyl-1,3-oxazol-5-yl)methylamine”, have been synthesized and screened for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .Molecular Structure Analysis
The molecular structure of “(4-Methyl-1,3-oxazol-5-yl)methylamine” is represented by the InChI code1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H
. This indicates that the compound contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . Physical And Chemical Properties Analysis
“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a solid substance . It has a molecular weight of 148.59 . The compound is typically stored at room temperature .Scientific Research Applications
Biological Activities of Oxazole Derivatives
Scientific Field
Application Summary
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .
Experimental Procedures
The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Results or Outcomes
Oxazole derivatives have been found to exhibit a wide range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Synthesis, Antibacterial, and Antimonooxidase Activity of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
Scientific Field
Application Summary
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .
Experimental Procedures
The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .
Results or Outcomes
A combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli, and antimonooxidase effect in vitro was revealed for this compound .
Antimicrobial Activity of Oxazole Derivatives
Scientific Field
Application Summary
Oxazole derivatives have been synthesized and screened for their antimicrobial potential against various bacterial strains .
Experimental Procedures
The preparation of 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives was carried out and their antibacterial potential was screened against E. coli and Xanthomonas citri using the cup-plate method .
Results or Outcomes
The oxazole derivatives exhibited significant antimicrobial activity against the tested bacterial strains .
Antiepileptic Activity of Oxazole Derivatives
Scientific Field
Application Summary
Oxazole derivatives have been studied for their potential antiepileptic activity .
Experimental Procedures
The synthesis of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones was carried out and its antiepileptic potential was examined .
Results or Outcomes
The oxazole derivatives showed promising antiepileptic activity .
Safety And Hazards
The safety information for “(4-Methyl-1,3-oxazol-5-yl)methylamine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for “(4-Methyl-1,3-oxazol-5-yl)methylamine” and other oxazole derivatives are likely to involve further exploration of their diverse biological potential . As the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years, more research is expected in this area .
properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKHZDHOHYHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,3-oxazol-5-yl)methylamine |
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